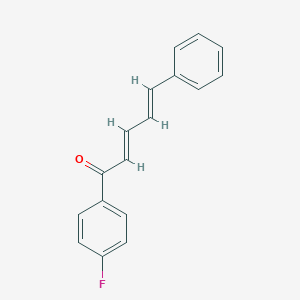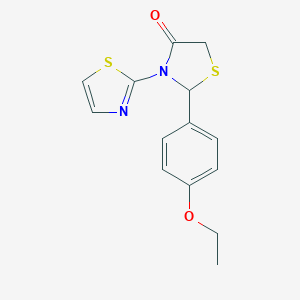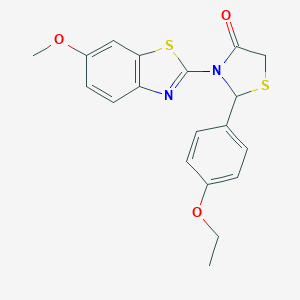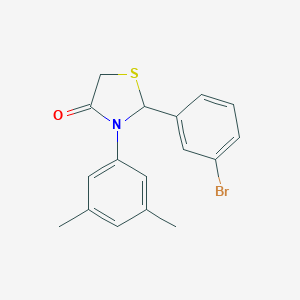
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound with the molecular formula C19H15NO5. It is also known by its IUPAC name [2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 337.3g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, microbial growth, and inflammation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its cytotoxic effects against cancer cells. Additionally, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication, which may contribute to its antimicrobial activity. Finally, this compound has been found to inhibit the activation of nuclear factor-kappa B, a key signaling pathway involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity against cancer cells, antimicrobial activity against pathogenic bacteria, and anti-inflammatory activity. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of potential applications. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various disease models. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, may provide further insights into the biochemical and physiological effects of this compound.
合成法
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with acetic anhydride, followed by the reaction of the resulting product with 2-hydroxy-4-quinolinecarboxylic acid. The final product is obtained through the esterification of the resulting intermediate with oxalyl chloride and dimethylformamide.
科学的研究の応用
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has been studied extensively for its potential applications in various scientific research fields, including cancer research, antimicrobial activity, and anti-inflammatory activity. This compound has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to possess antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
特性
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-13-8-6-12(7-9-13)17(21)11-25-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYZJSGUXKPDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-methylphenyl)sulfonyl]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498908.png)
![5-phenyl-2-(2-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498909.png)
![2-[(2-chloroanilino)methyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498912.png)
![5,6-dimethyl-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498916.png)
![5,6-dimethyl-2-{[(4-methylphenyl)sulfonyl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498917.png)
![2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498919.png)

![2-(2-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B498923.png)
![2-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B498924.png)




